molecular formula C10H15NO B041025 (R)-3-(methylamino)-1-phenylpropan-1-ol CAS No. 115290-81-8

(R)-3-(methylamino)-1-phenylpropan-1-ol

Cat. No. B041025
M. Wt: 165.23 g/mol
InChI Key: XXSDCGNHLFVSET-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes, which share structural similarities with "(R)-3-(methylamino)-1-phenylpropan-1-ol", involves asymmetric induction through the Grignard reaction of optically active α-aminoketones. This process results in compounds with high yields and diastereoselectivity, highlighting the importance of stereochemistry in the synthesis of such molecules (S. Rangan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves quantum-chemical, NMR, and X-ray diffraction studies to understand the conformation and configuration of compounds. For compounds similar to "(R)-3-(methylamino)-1-phenylpropan-1-ol", studies have shown preferences in their free base forms for the N-methyl group and the ring to be trans, which is consistent with the X-ray structure of related hydrochlorides (G. Zapata-Torres et al., 2008).

Chemical Reactions and Properties

Chemoselective reactions involving molecules with structural similarities to "(R)-3-(methylamino)-1-phenylpropan-1-ol" demonstrate the molecule's reactivity towards dihaloalkanes and aldehydes, resulting in the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions are explained by the presence of nucleophilic centers in the molecule, illustrating its versatile chemical reactivity (C. Hajji et al., 2002).

Physical Properties Analysis

The determination of solubility, metastable zone width, and induction period of compounds like "(R)-3-(methylamino)-1-phenylpropan-1-ol" in solvents such as ethanol provides insights into their physical properties. Such studies are essential for understanding the compound's behavior in solution and its crystallization process (Liang Zhu et al., 2011).

Chemical Properties Analysis

Analyzing the chemical properties of "(R)-3-(methylamino)-1-phenylpropan-1-ol" involves understanding its reactivity and interactions with other chemicals. Studies focusing on related compounds provide insights into their enantioselective synthesis, highlighting the importance of stereochemistry and the conditions under which these compounds exhibit their desired reactivity (Q. Ouyang et al., 2013).

Scientific Research Applications

  • Synthesis of Antidepressants : Chiral derivatives of (R)-3-(methylamino)-1-phenylpropan-1-ol are important intermediates in the synthesis of antidepressants (Zhang et al., 2015).

  • Formation of Chiral Compounds : This compound can be used to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines, which are important in chemical synthesis (Hajji et al., 2002).

  • Isotope Synthesis : It aids in the production of isotopically pure substances, such as in the synthesis of (R)-()- and (S)-(+)-2-amino-1-phenylpropane-3,3,3-d3 from phenylalanine (Gal, 1977).

  • Material Science Applications : The solubility, metastable zone width, induction period, and interfacial tension values of its hydrochloride form in ethanol are studied for material science applications (Zhu et al., 2011).

  • Enzymatic Resolution : It is used in the enzymatic resolution of derivatives, leading to the production of compounds like (S)-dapoxetine with high enantiomeric excess (Torre et al., 2006).

  • Antitumor Activity : Some derivatives show in vitro antitumor activity (Isakhanyan et al., 2016).

  • Autocatalysis : It can undergo enantioselective autocatalysis with high chemical yield and enantioselectivity (ShengJian et al., 1993).

  • Diastereoselective Synthesis : Efficient synthesis of diastereoselectively pure compounds using (R)-3-(methylamino)-1-phenylpropan-1-ol is documented (Rangan et al., 2014).

  • Conformational Studies : The conformation of 1-alkyl-2-phenylpropan-1-ols is influenced by various molecular forces, impacting their biological activity (Takahashi et al., 2003).

  • Preparation of Oxazaphospholes : It's used as a chiral auxiliary in the preparation of diastereoisomerically pure oxazaphospholes (Rippert et al., 2000).

  • Stereochemical Studies : The stereoselectivity of its preparation depends on catalyst type and reaction conditions (Astrová et al., 2007).

  • Anti-Corrosion Activity : Ephedrine (2-(methylamino)-1-phenylpropan-1-ol) has anti-corrosion activity in certain conditions (Al-Baghdadi, 2017).

  • Complex Formation and Biological Activity : Different conformers in complexes influence their state in solutions and biological activity (Efimenko et al., 2009).

  • Enzymatic Demethylation Studies : Its role in enzymatic N-demethylation of tertiary amines is significant (Abdel-Monem, 1975).

  • Coordination Compounds : Its coordination compounds with palladium(II) have been studied (Bouquillon et al., 1999).

properties

IUPAC Name

(1R)-3-(methylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDCGNHLFVSET-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(methylamino)-1-phenylpropan-1-ol

Synthesis routes and methods I

Procedure details

2-Methyl-5-phenylisoxazolidine (54.3 g, 333 mmol) and Pd/C (2.7 g) in EtOH (55.0 g) are heated to 60°-80° C. in a 300-mL, stirred (700 rpm), Hastalloy autoclave which is kept pressurized to 55 psig with H2 for 5 hours. After cooling, the mixture is filtered and the EtOH removed in vacuo to give N-methyl-3-phenyl-3-hydroxypropylamine.
Quantity
54.3 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) dissolved in tetramethylene sulfone (38.1 g) is mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50° C. and the pressure is maintained at 40 psig with H2 for 24 hours. Ethanol (38.1 g) is added and heating is continued for 48 hours. After cooling, the mixture is filtered and the EtOH is removed to give a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
solvent
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Methyl-5-phenylisoxazolidine (2.0 g, 12.3 mmol) and Zn powder (1.2 g, 18.3 mmol) in 10 molar aqueous acetic acid are heated to 65°-70° C. for 4 hours. Additional Zn powder (0.4 g, 6.1 mmol) is added and heating is continued for one more hour. The reaction mixture is neutralized with sodium hydroxide and extracted with chloroform. The extract is dried (K2CO3) and concentrated to give N-methyl-3-phenyl-3-hydroxy-propyl-amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCNCCC(O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G WANG, G ZHAO - Regio-and Stereo-Controlled Oxidations and … - Wiley Online Library
Enantioselective reduction of b-keto nitriles to optically active 1, 3-amino alcohols has been carried out in one step using an excess of borane-dimethyl sulfide complex as a reductant …
Number of citations: 2 onlinelibrary.wiley.com
Q Hu, Z Zhang, Y Liu, T Imamoto… - Angewandte Chemie …, 2015 - Wiley Online Library
A new catalytic system has been developed for the asymmetric hydrogenation of β‐secondary‐amino ketones using a highly efficient P‐chiral bisphosphine–rhodium complex in …
Number of citations: 79 onlinelibrary.wiley.com
L Wu, R **, L Li, X Hu, T Cheng, G Liu - Organic letters, 2017 - ACS Publications
An aza-Michael addition–asymmetric transfer hydrogenation tandem process for preparation of chiral γ-secondary amino alcohols has been developed. This one-pot tandem process …
Number of citations: 35 pubs.acs.org
J Wang, D Liu, Y Liu, W Zhang - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Asymmetric hydrogenations of a series of β-amino ketones were carried out with a bimetallic complex (RuPHOX-Ru) as the chiral catalyst. Almost all the reactions (performed in a mixed …
Number of citations: 46 pubs.rsc.org
S Wang, C Rodríguez-Escrich, X Fan, MA Pericàs - Tetrahedron, 2018 - Elsevier
Solid support-enabled site isolation has previously allowed to use paraldehyde as an acetaldehyde surrogate in aldol reactions. However, only electron-poor aldehydes were tolerated …
Number of citations: 2 www.sciencedirect.com
N Dubrovina, A Börner, K Nakamura… - Regio‐and Stereo …, 2007 - Wiley Online Library
This chapter contains sections titled: (R,R)‐Bis(diphenylphosphino)‐1,3‐diphenylpropane as a versatile ligand for enantioselective hydrogenations Synthesis of both enantiomers of 1‐…
Number of citations: 2 onlinelibrary.wiley.com
S Wang, C Rodríguez-Escrich, X Fan, MA Pericàs - 2018 - recercat.cat
Solid support-enabled site isolation has previously allowed to use paraldehyde as an acetaldehyde surrogate in aldol reactions. However, only electron-poor aldehydes were tolerated …
Number of citations: 0 www.recercat.cat
SM Roberts, J Whittall - Wiley Online Library
The Publisher and the Author make no representations or warranties with respect to the accuracy or completeness of the contents of this work and specifically disclaim all warranties, …
Number of citations: 0 onlinelibrary.wiley.com
SM Roberts, J Whittall - 2007 - books.google.com
Volume 5 in the Catalysts for Fine Chemical Synthesis series describes new procedures for the regio-and stereo-controlled transformations of compounds involving oxidation or …
Number of citations: 23 www.google.com
A SCARSO, G STRUKUL - Catalysts for Fine Chemical …, 2007 - Wiley Online Library
CONCLUSION The procedure is very easy to reproduce and the asymmetric sulfoxidation may be applied to a relatively large range of aryl methyl sulfides (Table 9.7). Remarkable …
Number of citations: 1 onlinelibrary.wiley.com

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